cis-4-(Boc-amino)-3-methyl-piperidine
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Overview
Description
The compound is likely to be a derivative of piperidine, which is a common organic compound in pharmaceuticals and fine chemicals . The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is often used in organic synthesis to protect amines .
Molecular Structure Analysis
The molecular structure would likely feature a six-membered piperidine ring, with a Boc-protected amine and a methyl group at the 4-position .Physical and Chemical Properties Analysis
Based on similar compounds, “cis-4-(Boc-amino)-3-methyl-piperidine” is likely to be a solid at room temperature, with a relatively low solubility in water .Scientific Research Applications
Enantioselective Synthesis
The molecule has been utilized in the enantioselective synthesis of trans-methylpipecolic acids. This process involves Sharpless epoxidation, regioselective ring opening, and ring-closing metathesis, setting the stereogenic center at C-4 with stereoselective hydrogenation (Alegret, Santacana, & Riera, 2007).
Synthesis of Hydroxypipecolate and Hydroxylysine Derivatives
Tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates were prepared starting from Boc-Asp-O(t)Bu, leading to the synthesis of cis-4-hydroxypipecolates and a protected 4-hydroxylysine derivative (Marin et al., 2004).
Synthesis of Alkaloids
The molecule played a role in synthesizing both enantiomers of trans-quinolizidine and cis-2,4,6-trisubstituted piperidine alkaloids. This involved the N-Boc-directed metalation of enantiopure 4-piperidone (Vu et al., 2014).
Stereoselective Syntheses
A stereoselective approach was developed for synthesizing cis- and trans-2-methyl-4-arylpiperidines from a common intermediate, utilizing the molecule for protecting the amino group (Merschaert et al., 2003).
Novel Heterocyclic Amino Acids Synthesis
Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized as novel heterocyclic amino acids. They were developed as chiral building blocks in N-Boc protected ester form (Matulevičiūtė et al., 2021).
Distinction of cis- and trans-α,α′-Disubstituted Piperidines
GC-FTIR spectroscopy was used to distinguish cis- and trans-α,α′-disubstituted piperidines, employing methods applicable to alkaloids containing a piperidine ring (Garraffo et al., 1994).
Diastereoselective Synthesis of Piperidines
The molecule was used in a method for the stereoselective synthesis of cyclic imines, which were converted into 2-cis-substituted and 2,6-cis-disubstituted piperidines, illustrating the potential in alkaloid synthesis (Coia et al., 2011).
Palladium-Catalyzed C5(sp3)-H Arylation
A Pd-catalyzed C5(sp3)-H arylation of 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes was reported. This method provided arylated 1-Boc-3-(picolinoylamino)piperidines in a regiospecific and stereospecific manner (Van Steijvoort et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used as reagents to synthesize pyrazolo[3,4-d]pyrimidines, which potentially act as anti-inflammatory and antitumor agents .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Related compounds have been implicated in the modulation of inflammatory and tumor-related pathways .
Result of Action
Related compounds have been associated with anti-inflammatory and antitumor effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of cis-4-(Boc-amino)-3-methyl-piperidine . .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-3-methylpiperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSNRJGZDUFKQT-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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